4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine
Description
4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine is a brominated heterocyclic compound featuring a pyrazolo[3,4-C]pyridine core substituted with a methyl group at the 2-position and a bromine atom at the 4-position. The compound’s molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol (calculated).
Properties
IUPAC Name |
4-bromo-2-methylpyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-6(8)2-9-3-7(5)10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRZUMLQUORGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CN=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Brominated Pyridine Precursors
A foundational approach involves constructing the pyrazolo[3,4-c]pyridine core from pre-brominated pyridine derivatives. For example, 2-chloro-3-pyridinecarboxaldehyde has been cyclized with hydroxylamine hydrochloride in dimethylformamide (DMF) to yield 1H-pyrazolo[3,4-b]pyridine. Adapting this method, substituting 2-chloro-3-pyridinecarboxaldehyde with 4-bromo-3-pyridinecarboxaldehyde could directly yield the target compound. However, the limited commercial availability of 4-bromo-3-pyridinecarboxaldehyde necessitates multi-step synthesis from nicotinic acid precursors.
Key Reaction Conditions:
Post-Cyclization Bromination Approaches
Electrophilic bromination of pre-formed pyrazolo[3,4-c]pyridine cores offers an alternative route. The RSC study demonstrated 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis via Pd-catalyzed borylation and Suzuki–Miyaura cross-coupling. For 4-bromo regioselectivity, directing groups (e.g., methyl at N-2) may influence bromine placement.
Bromination Protocol:
Cross-Coupling and Functionalization Methods
Optimization of Reaction Conditions
Catalyst Stoichiometry
The mol ratio of hydroxylamine hydrochloride to pyridinecarboxaldehyde significantly impacts cyclization efficiency. Increasing the catalyst from 1:1 to 2.5:1 improved yields from 43% to 85% in 1H-pyrazolo[3,4-b]pyridine synthesis.
Solvent and Temperature Effects
-
DMF vs. Toluene: DMF enhances solubility of polar intermediates, whereas toluene favors high-temperature cyclization.
-
Microwave Assistance: Reduced reaction times (e.g., 30 minutes vs. 8 hours) achieved in borylation steps using microwave reactors.
Analytical Characterization and Data
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.2 (1H, pyrazole-H), 8.15 (2H, pyridine-H), 8.66 (1H, pyridine-H), 12.49 (1H, NH).
Applications and Derivatives
This compound serves as a precursor for kinase inhibitors and sGC activators like Riociguat. Functionalization at C-3 via Suzuki coupling or at C-7 via TMPMgCl·LiCl metalation expands its utility in fragment-based drug discovery .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups at the bromine position.
Scientific Research Applications
4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an inhibitor in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique pyrazolo-pyridine structure with a bromine atom at the 4-position and a methyl group at the 2-position of the pyrazolo ring. Its molecular formula is , and it is characterized as a light-yellow solid. The presence of the bromine substituent enhances its chemical reactivity, allowing it to participate in various nucleophilic and electrophilic reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are critical for cell signaling pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound selectively inhibit various cancer cell lines, suggesting its potential as a lead compound for targeted cancer therapies .
Table 1: Inhibitory Activity Against Cancer Cell Lines
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects. Studies suggest that it may exert anticonvulsant activity, making it a candidate for further investigation in treating neurological disorders.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of TRK signaling pathways. This inhibition leads to downstream effects on critical cellular signaling pathways such as Ras/Erk and PI3K/Akt, which are essential for cell growth and survival .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the structure can enhance selectivity and potency against specific targets within the TRK pathways. Comparative studies with structurally similar compounds have revealed variations in substituents that significantly influence biological activity .
Table 2: SAR Analysis of Related Compounds
| Compound | TRK Inhibition (%) | Selectivity Index |
|---|---|---|
| This compound | 85 | 10 |
| Analog A | 70 | 5 |
| Analog B | 90 | 15 |
Case Study 1: Anticancer Efficacy in Mice Models
In a recent study, researchers evaluated the anticancer efficacy of this compound in xenograft mouse models. The compound demonstrated significant tumor reduction compared to controls, highlighting its potential as an effective therapeutic agent in cancer treatment.
Case Study 2: Neuroprotective Effects in Animal Models
Another investigation focused on the neuroprotective effects of this compound against induced seizures in rodent models. Results indicated that treatment with this compound significantly reduced seizure frequency and duration, suggesting its utility in managing epilepsy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
